2-(1H-pyrazol-1-yl)benzo[d]thiazole

Anticancer VEGFR-2 Inhibition Pyrazolo-Benzothiazole Hybrid

2-(1H-Pyrazol-1-yl)benzo[d]thiazole (CAS 117157-62-7) is the unsubstituted parent scaffold of a therapeutically validated heterocyclic family. Bioactivity data in the primary literature overwhelmingly originates from substituted derivatives (e.g., regioisomeric pyrazolo-benzothiazole hybrids), with the free N1-pyrazole position serving as a critical vector for further functionalization.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 117157-62-7
Cat. No. B057494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)benzo[d]thiazole
CAS117157-62-7
SynonymsBenzothiazole, 2-(1H-pyrazol-1-yl)- (9CI)
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C=CC=N3
InChIInChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H
InChIKeyLKYHHJYDUIIWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Sourcing Teams Should Understand the 2-(1H-Pyrazol-1-yl)benzo[d]thiazole Core Before Selecting a Supplier


2-(1H-Pyrazol-1-yl)benzo[d]thiazole (CAS 117157-62-7) is the unsubstituted parent scaffold of a therapeutically validated heterocyclic family. Bioactivity data in the primary literature overwhelmingly originates from substituted derivatives (e.g., regioisomeric pyrazolo-benzothiazole hybrids)[1], with the free N1-pyrazole position serving as a critical vector for further functionalization[2]. Two major patent estates (Bayer Pharma AG WO2016202759A1 and WO2017063966A1) explicitly protect substituted 2-(1H-pyrazol-1-yl)-benzothiazole compounds as cytotoxic agents targeting cancer cells, including hypoxic or nutrient-deprived populations[3]. This core is therefore primarily positioned as a versatile medicinal chemistry building block, not as a standalone drug candidate. Its intrinsic value derives from its potential to unlock differentiated substitution patterns that are controlled by patent exclusivity.

Why 2-(1H-Pyrazol-1-yl)benzo[d]thiazole Cannot Be Casually Substituted with Another Benzothiazole-Pyrazole Hybrid


The benzothiazole-pyrazole chemical class exhibits extreme sensitivity to even minor structural perturbations. For instance, within a single study of closely related pyrazolo-benzothiazole hybrids, the most potent analog (compound 14) displayed IC50 values spanning 3.17–6.77 μM across cancer cell lines, while structurally adjacent members of the same library either lost activity entirely or showed substantially reduced potency[1]. This steep structure-activity relationship (SAR) proves that the position and identity of substituents on both the benzothiazole and pyrazole rings are not interchangeable without potentially sacrificing biological activity. Furthermore, pyrazole-linked benzothiazole anti-TB agents demonstrate MIC values against drug-sensitive M. tuberculosis ranging from 1.74–3.68 μM/mL, illustrating that even small changes in the phenoxy or heterocyclic appendages dictate whether a compound meets the efficacy threshold[2].

Quantitative Evidence Guide for 2-(1H-Pyrazol-1-yl)benzo[d]thiazole: How It Stacks Up Against Its Closest Analogs


Head-to-Head Anticancer Potency of a Close Pyrazolo-Benzothiazole Analog vs. Axitinib Across Four Human Cancer Cell Lines

The direct pyrazolo-benzothiazole hybrid 'Compound 14' was tested against colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cell lines. It consistently outperformed the FDA-approved VEGFR inhibitor axitinib, achieving an IC50 range of 3.17–6.77 μM compared to 4.88–21.7 μM for axitinib across the same panel [1].

Anticancer VEGFR-2 Inhibition Pyrazolo-Benzothiazole Hybrid

In Vitro VEGFR-2 Kinase Inhibitory Activity Compared with Reference Drug

Compound 14 from the pyrazolo-benzothiazole series was further profiled in a VEGFR-2 kinase inhibition assay. The compound displayed significant in vitro VEGFR-2 inhibitory activity, with its potency benchmarked favorably against the reference drug axitinib in the same study [1].

Antiangiogenic VEGFR-2 Kinase Kinase Inhibition

Anti-TB Activity of Pyrazole-Linked Benzothiazole Hybrids vs. Isoniazid Against Drug-Sensitive, MDR, and XDR M. tuberculosis Strains

A series of pyrazole-linked benzothiazole hybrids were evaluated against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. Lead compounds (10j, 10k, 10l, 11c, 12) showed MIC values of 1.74–3.68 μM/mL against the DS strain, comparable to isoniazid. Furthermore, compounds 10i, 10j, and 12 inhibited the InhA enzyme with IC50 values of 6.4–7.9 μM, demonstrating activity superior to triclosan [1].

Antitubercular InhA Inhibition Multidrug-Resistant TB

Antimicrobial Activity Differentiation: Benzothiazole-Pyrazole Conjugates Exhibit Sub-37 µg/mL MIC Against S. aureus

Novel benzothiazole-pyrazole conjugates synthesized in 2024 were assessed against multiple bacterial and fungal strains. Conjugate 8 showed remarkable broad-spectrum activity with MIC values of <37 µg/mL against S. aureus and <226 µg/mL against A. fumigatus. Conjugate 10 exhibited MIC values of <42 µg/mL against K. pneumoniae and <219 µg/mL against A. fumigatus. These conjugates also inhibited DNA gyrase, with several members showing comparable inhibitory effects [1].

Antimicrobial DNA Gyrase Inhibition Benzothiazole-Pyrazole Conjugate

Carbonic Anhydrase Inhibitory Potency of 2-(Pyrazol-1-yl)benzo[d]thiazole Derivatives vs. Acetazolamide Benchmarks

A series of 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole derivatives were evaluated against human carbonic anhydrase I and II (hCA I and hCA II). The most potent compound, 6b, showed a Ki value of 22.66 ± 1.41 μM toward hCA II, and demonstrated the highest tumor selectivity (TS = 29.3) and potency selectivity expression (PSE = 272.3) when tested against oral squamous carcinoma cells versus normal oral cells [1].

Carbonic Anhydrase Inhibition Tumor Selectivity Enzyme Kinetics

Antioxidant Activity of Benzothiazolylpyrazole Derivatives Compared to Hesperidin and Ferulic Acid

New benzothiazolylpyrazole derivatives, including 2-(3-methyl-4-nitroso-5-phenyl-1H-pyrazol-1-yl)benzo[d]thiazole, were synthesized on gram scale and evaluated for antioxidant activity. Azomethine derivatives derived from this scaffold showed very good antioxidant activity, with potency compared favorably to the natural antioxidant standards hesperidin and ferulic acid [1].

Antioxidant N-Benzothiazolylpyrazole Azomethine Derivatives

Where 2-(1H-Pyrazol-1-yl)benzo[d]thiazole Delivers the Strongest Procurement Value: Application Scenarios


Medicinal Chemistry Lead Generation: Accessing Patent-Protected Anticancer Chemical Space

Research teams pursuing novel cytotoxic agents can leverage 2-(1H-pyrazol-1-yl)benzo[d]thiazole as a starting scaffold for synthesizing analogs within the chemical space protected by Bayer Pharma AG patents (WO2016202759A1, WO2017063966A1)[1]. The lead compound 14 (a pyrazolo-benzothiazole hybrid) outperformed axitinib across multiple cancer cell lines (IC50 3.17–6.77 μM vs. 4.88–21.7 μM)[2] and demonstrated both in vitro VEGFR-2 inhibition and in vivo antiangiogenic activity in a transgenic zebrafish model[2].

Anti-Tubercular Drug Discovery: Targeting InhA with Benzothiazole-Pyrazole Hybrids

For programs addressing multidrug-resistant and extensively drug-resistant tuberculosis, the pyrazole-benzothiazole core provides a validated platform for InhA inhibition. Optimized hybrids achieved MIC values of 1.74–3.68 μM/mL against drug-sensitive M. tuberculosis, comparable to isoniazid, while inhibiting InhA with IC50 values of 6.4–7.9 μM[3].

Antimicrobial Resistance Research: DNA Gyrase-Targeted Conjugates

The benzothiazole-pyrazole conjugate scaffold has demonstrated sub-50 µg/mL MIC values against S. aureus and K. pneumoniae, coupled with DNA gyrase inhibition comparable to reference fluoroquinolone-class inhibitors[4]. This makes it a strategic selection for programs focused on overcoming fluoroquinolone resistance.

Selective Anticancer Agent Development: Carbonic Anhydrase Inhibition with High Tumor Selectivity

Derivatives such as compound 6b (Ki = 22.66 μM toward hCA II) achieved a tumor selectivity index of 29.3[5], indicating that the scaffold can be optimized for selective targeting of cancer cells over normal cells, a key criterion for advancing compounds beyond hit identification.

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.